molecular formula C23H19NO8S B4551944 4-(ethoxycarbonyl)benzyl 2-[(2-nitrophenyl)sulfonyl]benzoate

4-(ethoxycarbonyl)benzyl 2-[(2-nitrophenyl)sulfonyl]benzoate

Cat. No.: B4551944
M. Wt: 469.5 g/mol
InChI Key: KRBAPFUFBDORPK-UHFFFAOYSA-N
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Description

4-(ethoxycarbonyl)benzyl 2-[(2-nitrophenyl)sulfonyl]benzoate is an organic compound that features both ester and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ethoxycarbonyl)benzyl 2-[(2-nitrophenyl)sulfonyl]benzoate typically involves a multi-step process. One common method includes the esterification of 4-(ethoxycarbonyl)benzyl alcohol with 2-[(2-nitrophenyl)sulfonyl]benzoic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the esterification process while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

4-(ethoxycarbonyl)benzyl 2-[(2-nitrophenyl)sulfonyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using strong acids or bases.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium hydroxide or hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: 4-(ethoxycarbonyl)benzyl 2-[(2-aminophenyl)sulfonyl]benzoate.

    Reduction: 4-(ethoxycarbonyl)benzyl 2-[(2-nitrophenyl)sulfonyl]benzoic acid.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

4-(ethoxycarbonyl)benzyl 2-[(2-nitrophenyl)sulfonyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(ethoxycarbonyl)benzyl 2-[(2-nitrophenyl)sulfonyl]benzoate involves its interaction with specific molecular targets. The ester and sulfonyl groups can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The nitro group can be reduced to an amino group, which may further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(methoxycarbonyl)benzyl 2-[(2-nitrophenyl)sulfonyl]benzoate
  • 4-(ethoxycarbonyl)benzyl 2-[(2-chlorophenyl)sulfonyl]benzoate
  • 4-(ethoxycarbonyl)benzyl 2-[(2-methylphenyl)sulfonyl]benzoate

Uniqueness

4-(ethoxycarbonyl)benzyl 2-[(2-nitrophenyl)sulfonyl]benzoate is unique due to the presence of both ester and sulfonyl functional groups, which provide a versatile platform for various chemical modifications. This compound’s specific combination of functional groups makes it particularly useful in synthetic chemistry and biochemical research.

Properties

IUPAC Name

(4-ethoxycarbonylphenyl)methyl 2-(2-nitrophenyl)sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO8S/c1-2-31-22(25)17-13-11-16(12-14-17)15-32-23(26)18-7-3-5-9-20(18)33(29,30)21-10-6-4-8-19(21)24(27)28/h3-14H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBAPFUFBDORPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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